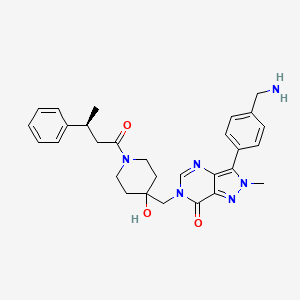
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring, a phenyl group, and a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, including C, H, and N analysis, as well as IR, 1H, 13C NMR, and mass spectral data, are employed to verify the structure and purity of the synthesized compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups. Substitution reactions can result in various substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-1-(2-phenylethyl)piperidin-4-amine: This compound shares structural similarities with 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride but differs in its specific functional groups and overall structure.
Quinolinyl-pyrazoles: These compounds also contain a quinoline ring but have different substituents and pharmacological properties.
Uniqueness
This compound is unique due to its specific combination of a quinoline ring, phenyl group, and piperidine moiety.
Eigenschaften
CAS-Nummer |
853344-02-2 |
|---|---|
Molekularformel |
C22H27Cl2N3 |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
2-phenyl-N-(2-piperidin-1-ylethyl)quinolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C22H25N3.2ClH/c1-3-9-18(10-4-1)21-17-22(19-11-5-6-12-20(19)24-21)23-13-16-25-14-7-2-8-15-25;;/h1,3-6,9-12,17H,2,7-8,13-16H2,(H,23,24);2*1H |
InChI-Schlüssel |
XLBUMYIRYRCFEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCNC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B11939286.png)






